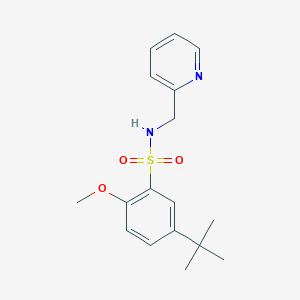![molecular formula C17H19ClN2O3S B4460306 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4460306.png)
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Übersicht
Beschreibung
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been studied for its potential use in treating various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.
Wirkmechanismus
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide works by inhibiting p38 MAPK, which is a signaling molecule involved in inflammation, cell differentiation, and cell death. By inhibiting p38 MAPK, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide can reduce the production of inflammatory cytokines, promote cell differentiation, and induce cell death in cancer cells.
Biochemical and Physiological Effects
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. In animal models of rheumatoid arthritis, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to reduce joint inflammation, cartilage destruction, and bone erosion. In animal models of inflammatory bowel disease, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to reduce inflammation, improve intestinal barrier function, and promote tissue repair. In cancer, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its specificity for p38 MAPK, which makes it a useful tool for studying the role of p38 MAPK in various diseases. One limitation of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its potential toxicity, which can limit its use in animal models and clinical trials.
Zukünftige Richtungen
For 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide include studying its potential use in combination with other drugs for treating various diseases, developing more potent and selective p38 MAPK inhibitors, and studying the role of p38 MAPK in other diseases. Additionally, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide could be studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and cell death.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been studied for its potential use in treating various diseases. In rheumatoid arthritis, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reduce joint inflammation in animal models. In inflammatory bowel disease, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to reduce inflammation and improve intestinal barrier function in animal models. In cancer, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12(13-7-5-4-6-8-13)19-17(21)15-10-9-14(11-16(15)18)20(2)24(3,22)23/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMQXHFMWRTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4460225.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B4460234.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460237.png)
![3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B4460240.png)
![3-[(4-fluorobenzyl)amino]-2(1H)-quinoxalinone](/img/structure/B4460246.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B4460267.png)

![2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4460273.png)
![4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4460275.png)
![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4460286.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460303.png)
![2-ethyl-7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4460313.png)
![(3,5-dimethoxybenzyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4460321.png)
![7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4460324.png)